3-Chloropyrazine-2-carbaldehyde
Overview
Description
3-Chloropyrazine-2-carbaldehyde is a chemical compound belonging to the family of pyrazine derivatives. It has the molecular formula C5H3ClN2O and a molecular weight of 142.54 g/mol . This compound is characterized by the presence of a chloro group at the third position and an aldehyde group at the second position on the pyrazine ring . It is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could imply an impact on signal transduction pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Result of Action
It’s known that the compound has the potential to engage with biological systems in specific, targeted manners, which could herald new eras of therapeutic intervention .
Preparation Methods
The synthesis of 3-Chloropyrazine-2-carbaldehyde can be achieved through several methods. One common method involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile . This process typically involves the use of specific reagents and conditions to achieve the desired product. Another method involves the reaction of 3-chloropyrazine with formylating agents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-chloropyrazine-2-carboxylic acid, while reduction can produce 3-chloropyrazine-2-methanol .
Scientific Research Applications
3-Chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, it serves as a building block for the development of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer properties . Additionally, it is used in the synthesis of agrochemicals and other industrial products . Its versatility and reactivity make it a valuable compound in multiple research fields.
Comparison with Similar Compounds
3-Chloropyrazine-2-carbaldehyde can be compared with other similar compounds, such as 2-chloropyridine-3-carbaldehyde and 3-chloropyrazine-2-carboxamide . While these compounds share structural similarities, they differ in their reactivity and applications. For example, 2-chloropyridine-3-carbaldehyde is commonly used in the synthesis of pyridine derivatives, while 3-chloropyrazine-2-carboxamide is used in the development of antimicrobial agents . The unique combination of the chloro and aldehyde groups in this compound contributes to its distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
3-chloropyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVSQUNWTBLLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591780 | |
Record name | 3-Chloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121246-96-6 | |
Record name | 3-Chloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyrazine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.